1-(3-Oxo-1-propenyl)-2-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with an acetate group and a 3-oxoprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate typically involves the reaction of naphthalene derivatives with acetic anhydride and a suitable catalyst. One common method involves the use of piperidine as a catalyst and glacial acetic acid as a solvent. The reaction mixture is stirred and refluxed overnight, followed by purification using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-oxoprop-1-en-1-yl)naphthalen-1-yl acetate
- 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl benzoate
- 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl methacrylate
Uniqueness
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
[1-(3-oxoprop-1-enyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3 |
InChI Key |
HRIBAEXLHQETTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.